molecular formula C19H13ClN6O B15109590 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

Cat. No.: B15109590
M. Wt: 376.8 g/mol
InChI Key: HGUHSCCAAIGEBY-UHFFFAOYSA-N
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Description

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structure, followed by the introduction of the phenol and chloro-methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, phenol derivatives, and catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties used in various applications.

    Domiphen bromide: Another antimicrobial agent with a structure similar to cetylpyridinium chloride.

Uniqueness

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is unique due to its complex heterocyclic structure, which imparts specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

2-[10-(5-chloro-2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C19H13ClN6O/c1-11-6-7-12(20)8-15(11)26-17-14(9-22-26)19-24-23-18(25(19)10-21-17)13-4-2-3-5-16(13)27/h2-10,27H,1H3

InChI Key

HGUHSCCAAIGEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O

Origin of Product

United States

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